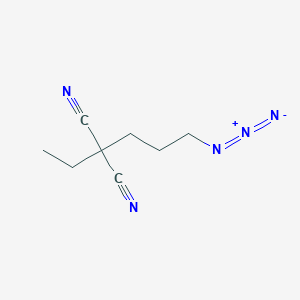
Propanedinitrile, (3-azidopropyl)ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, (3-azidopropyl)ethyl-: is an organic compound with the molecular formula C8H11N5 This compound is characterized by the presence of both nitrile and azide functional groups, making it a versatile intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitrile Formation: The synthesis of propanedinitrile, (3-azidopropyl)ethyl- typically begins with the formation of the nitrile group.
Azide Introduction: The azide group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Propanedinitrile, (3-azidopropyl)ethyl- can undergo oxidation reactions, often leading to the formation of nitrile oxides.
Reduction: Reduction of the azide group can yield amines, which can further participate in various organic transformations.
Substitution: The azide group can be substituted by other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ sodium azide, amines, or alcohols in polar aprotic solvents.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Heterocycles: Propanedinitrile, (3-azidopropyl)ethyl- is used as a building block in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology:
Bioconjugation: The azide group allows for bioorthogonal reactions, making this compound useful in labeling and tracking biomolecules.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including as precursors to pharmacologically active compounds.
Industry:
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of propanedinitrile, (3-azidopropyl)ethyl- depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a leaving group, allowing the introduction of various nucleophiles. In reduction reactions, the azide group is reduced to an amine, which can participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Malononitrile (Propanedinitrile): A simpler nitrile compound without the azide group.
Cyanoacetonitrile: Another nitrile compound with a different substitution pattern.
Dicyanomethane: A compound with two nitrile groups attached to a single carbon atom.
Uniqueness: Propanedinitrile, (3-azidopropyl)ethyl- is unique due to the presence of both nitrile and azide functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
649759-82-0 |
|---|---|
Formule moléculaire |
C8H11N5 |
Poids moléculaire |
177.21 g/mol |
Nom IUPAC |
2-(3-azidopropyl)-2-ethylpropanedinitrile |
InChI |
InChI=1S/C8H11N5/c1-2-8(6-9,7-10)4-3-5-12-13-11/h2-5H2,1H3 |
Clé InChI |
JTHVZCXYNCGWRG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCN=[N+]=[N-])(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



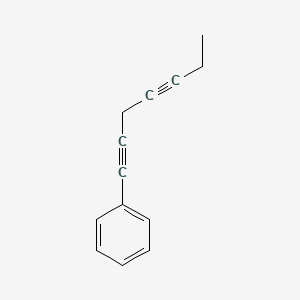
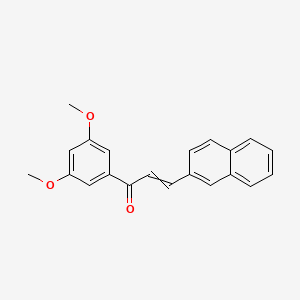
difluorosilane](/img/structure/B12605619.png)
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)
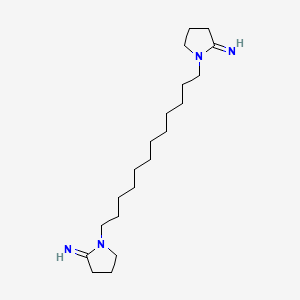
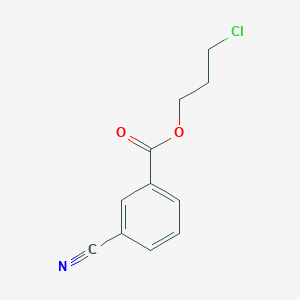
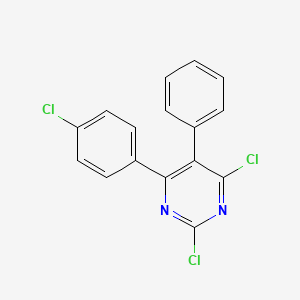
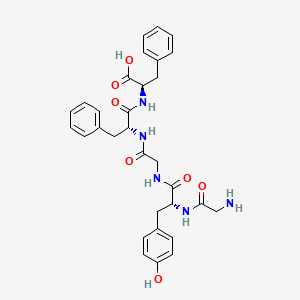
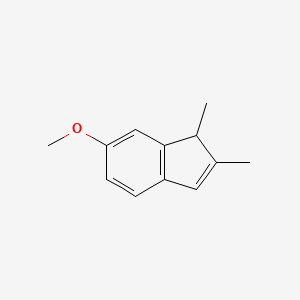
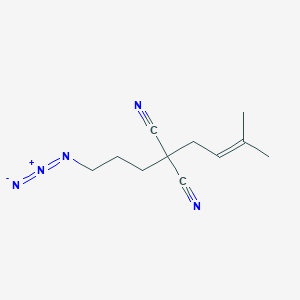
![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
